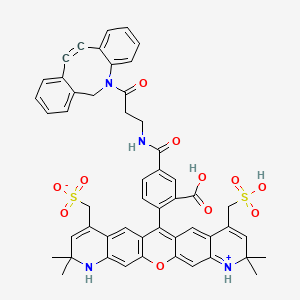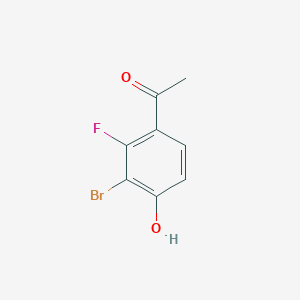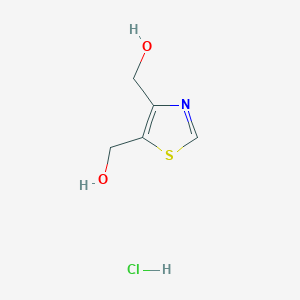
4,5-Di(hydroxymethyl)thiazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Di(hydroxymethyl)thiazole Hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of two hydroxymethyl groups attached to the thiazole ring, along with a hydrochloride group. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Di(hydroxymethyl)thiazole Hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thiourea.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The hydroxymethyl groups in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form thiazole derivatives with reduced functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4,5-Di(hydroxymethyl)thiazole Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 4,5-Di(hydroxymethyl)thiazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The hydrochloride group improves the compound’s solubility and stability in aqueous environments .
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound with a simple thiazole ring structure.
4-Methyl-5-(β-hydroxyethyl)-thiazole: A thiazole derivative with a hydroxymethyl group and a methyl group.
Thiazolo[5,4-d]thiazole: A fused thiazole derivative with unique photophysical properties.
Uniqueness: 4,5-Di(hydroxymethyl)thiazole Hydrochloride is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and binding properties. The hydrochloride group further improves its solubility and stability, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C5H8ClNO2S |
|---|---|
Poids moléculaire |
181.64 g/mol |
Nom IUPAC |
[5-(hydroxymethyl)-1,3-thiazol-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C5H7NO2S.ClH/c7-1-4-5(2-8)9-3-6-4;/h3,7-8H,1-2H2;1H |
Clé InChI |
NBMKOZFOWQGORO-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)CO)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(Benzyloxy)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13718144.png)
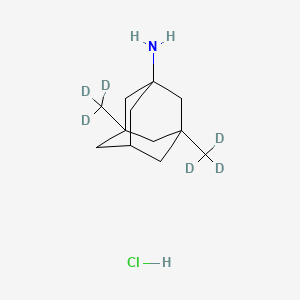
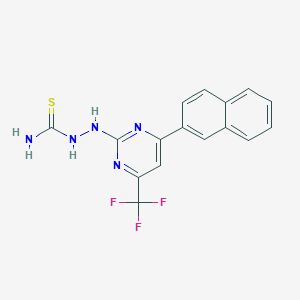
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
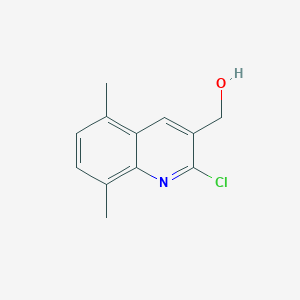
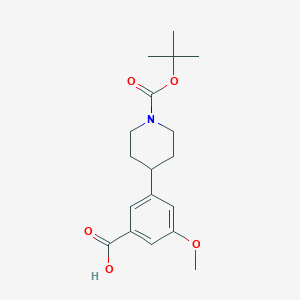
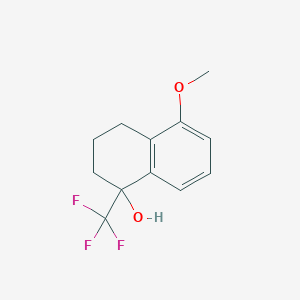
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
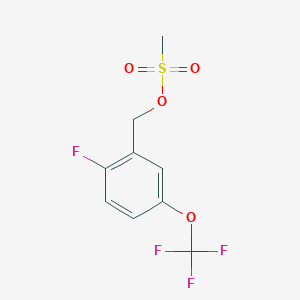
![1-[1-[4-(tert-Butyl)phenyl]cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718216.png)
![1-[(2R,3S,4S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-phenoxycarbothioyloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13718222.png)
